CID 11607184
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Overview
Description
This compound is an organometallic palladium catalyst widely used in various cross-coupling reactions, including Kumada-Tamao-Corriu, Buchwald-Hartwig amination, Suzuki coupling, and Negishi coupling . It is known for its stability in air and moisture, making it a valuable catalyst in organic synthesis .
Preparation Methods
The synthesis of 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II) dichloride involves the reaction of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride with palladium(II) chloride and 3-chloropyridine . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
This compound undergoes various types of reactions, primarily serving as a catalyst in cross-coupling reactions . Some of the common reactions include:
Kumada-Tamao-Corriu coupling: Involves the reaction of an organomagnesium compound with an organic halide.
Buchwald-Hartwig amination: Involves the formation of carbon-nitrogen bonds by coupling amines with aryl halides.
Suzuki coupling: Involves the reaction of boronic acids with aryl halides.
Negishi coupling: Involves the reaction of organozinc compounds with organic halides.
The major products formed from these reactions are typically biaryl compounds, amines, and other complex organic molecules .
Scientific Research Applications
The compound is extensively used in scientific research due to its catalytic properties . Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules through various cross-coupling reactions.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II) dichloride involves the coordination of the palladium center with the organic substrates . This coordination facilitates the formation of new carbon-carbon or carbon-nitrogen bonds, thereby enabling the cross-coupling reactions . The molecular targets and pathways involved include the activation of organic halides and the formation of palladium-carbon bonds .
Comparison with Similar Compounds
Similar compounds to 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II) dichloride include other palladium-based catalysts such as:
- Dichlorobis(di-tert-butyl(4-dimethylaminophenyl)phosphine)palladium(II)
- Dichlorobis(pyridine)palladium(II)
- (2,2’-Bipyridine)dichloropalladium(II)
The uniqueness of 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidenepalladium(II) dichloride lies in its stability in air and moisture, which makes it more convenient to handle and use in various reactions compared to other palladium catalysts .
Properties
InChI |
InChI=1S/C27H36N2.C5H4ClN.2ClH.Pd/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;6-5-2-1-3-7-4-5;;;/h9-16,18-21H,1-8H3;1-4H;2*1H;/q;;;;+2/p-2 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVKLFBIRDNQHR-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN([C]2)C3=C(C=CC=C3C(C)C)C(C)C.C1=CC(=CN=C1)Cl.Cl[Pd]Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40Cl3N3Pd |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
679.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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